1-(3-Bromopropyl)-4-methylpiperazine
Overview
Description
1-(3-Bromopropyl)-4-methylpiperazine is an organic compound that belongs to the piperazine family It is characterized by a piperazine ring substituted with a 3-bromopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
1-(3-Bromopropyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperazine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromopropyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways. The piperazine ring provides structural stability and enhances binding affinity to molecular targets.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-methylpiperazine can be compared to other piperazine derivatives such as:
1-(2-Bromoethyl)-4-methylpiperazine: Similar structure but with a shorter bromoalkyl chain, leading to different reactivity and biological activity.
1-(3-Chloropropyl)-4-methylpiperazine: Chlorine substitution instead of bromine, resulting in different chemical properties and reactivity.
1-(3-Bromopropyl)piperazine: Lacks the methyl group, which may affect its binding affinity and selectivity in biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-(3-bromopropyl)-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBABRZKSQUDEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-29-4 | |
Record name | 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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